molecular formula C6H13NO4 B1366079 1,1-Diethoxy-2-nitroethane CAS No. 34560-16-2

1,1-Diethoxy-2-nitroethane

Cat. No.: B1366079
CAS No.: 34560-16-2
M. Wt: 163.17 g/mol
InChI Key: MDYWSMNYPFOQOU-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-nitroethane is an organic compound with the molecular formula C6H13NO4 It is a nitroalkane derivative characterized by the presence of two ethoxy groups and a nitro group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-nitroethane can be synthesized through several methods. One common synthetic route involves the reaction of nitromethane with triethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{NO}_2 + \text{HC(OEt)}_3 \rightarrow \text{C}6\text{H}{13}\text{NO}_4 ] The reaction typically requires heating and the use of zinc(II) chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethoxy-2-nitroethane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Nitroalkenes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitroethanes depending on the nucleophile used.

Scientific Research Applications

1,1-Diethoxy-2-nitroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-nitroethane involves its reactivity due to the presence of the nitro group. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    1,1-Dimethoxy-2-nitroethane: Similar structure but with methoxy groups instead of ethoxy groups.

    1,1-Diethoxy-2-nitropropane: Similar structure but with an additional carbon in the backbone.

    1,1-Diethoxy-2-nitrobutane: Similar structure but with two additional carbons in the backbone.

Uniqueness: 1,1-Diethoxy-2-nitroethane is unique due to its specific combination of ethoxy and nitro groups, which confer distinct reactivity and properties. Its specific structure makes it suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,1-diethoxy-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-3-10-6(11-4-2)5-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYWSMNYPFOQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406738
Record name 1,1-diethoxy-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34560-16-2
Record name 1,1-diethoxy-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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